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Compound of Interest

8-methoxy-3,4-dihydro-2H-1-
Compound Name: ]
benzopyran-3-amine

Cat. No.: B040512

Disclaimer: Despite a comprehensive search of scientific literature and crystallographic
databases, no experimental crystal structure data for 8-methoxy-3,4-dihydro-2H-1-
benzopyran-3-amine is publicly available at the time of this report.

This guide presents a detailed crystallographic analysis of a closely related compound, 8-
Methoxy-3-methyl-3,4-dihydro-2H-1,3-benzoxazine, to illustrate the expected data and
methodologies for such a study. The structural data and experimental protocols provided herein
pertain exclusively to this analogue.

Introduction

The determination of a molecule's three-dimensional crystal structure is fundamental to
understanding its chemical and physical properties, and for rational drug design. This technical
guide outlines the crystallographic data and the experimental workflow for the structural
elucidation of 8-methoxy-3-methyl-3,4-dihydro-2H-1,3-benzoxazine, a structural analogue of
the target compound. The methodologies described are standard for single-crystal X-ray
diffraction analysis.

Crystallographic Data Summary

The crystallographic data for 8-methoxy-3-methyl-3,4-dihydro-2H-1,3-benzoxazine has been
determined by single-crystal X-ray diffraction. The compound crystallizes with two independent
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molecules in the asymmetric unit.[1] A summary of the key crystal data and refinement

parameters is presented in the tables below.

Crystal Data and Structure Refinement

Parameter Value
Empirical Formula C10H13NO2
Formula Weight 179.21 g/mol
Crystal System Monoclinic
Space Group P2i/c

a (A) 23.4234 (14)
b (A) 5.0054 (3)

c (A) 15.9408 (10)
B () 97.210 (6)
Volume (A3) 1854.2 (2)

z 8
Temperature (K) 291

Radiation

Cu Ka (A =1.54184 A)

Absorption Coefficient (mm=1)

0.73

Crystal Size (mm)

0.22 x0.20 x 0.18

Data Collection and Refinement Statistics
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Parameter Value
Diffractometer Agilent Xcalibur (Eos, Gemini)
Reflections Collected 6857
Independent Reflections 3281

R_int 0.030
Reflections with | > 20(1) 2471

R[F2 > 20(F2)] 0.041
wWR(F?) 0.114
Goodness-of-fit (S) 1.02

No. of Parameters 240

H-atom Treatment Constrained
Ap_max, Ap_min (e A-3) 0.15,-0.16

Molecular and Crystal Structure

The asymmetric unit of the title compound contains two crystallographically independent
molecules with similar geometries. In both molecules, the six-membered oxazine ring adopts a
half-chair conformation.[1] No significant hydrogen bonding or r—mt stacking interactions are
observed in the crystal structure.[1]

Experimental Protocols
Synthesis and Crystallization

The title compound, 8-methoxy-3-methyl-3,4-dihydro-2H-1,3-benzoxazine, was synthesized by
the reaction of 2-methoxyphenol, formaldehyde, and methylamine.[1] The synthesis of a related
compound, 8-methoxy-3-(4-methoxyphenethyl)-3,4-dihydro-2H-1,3-benzoxazine, involved
refluxing o-methoxyphenol, formalin, and p-methoxyphenethylamine in dioxane.[2]

For the title compound, a mixture of methylamine (40 wt% in water), formaldehyde (37 wt% in
water), and 4-methoxyphenol in 1,4-dioxane was stirred at 90 °C for 5 hours. After
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concentration, a yellowish-brown viscous liquid was obtained. This was washed with methanol
to precipitate a yellowish powder. Colorless crystals suitable for X-ray diffraction were obtained
by slow evaporation from an anhydrous ether solution.[1]

X-ray Data Collection and Structure Refinement

Data collection was performed on an Agilent Xcalibur (Eos, Gemini) diffractometer using Cu Ka
radiation.[1] A multi-scan absorption correction was applied using CrysAlis PRO.[1] The
structure was solved and refined using standard crystallographic software. Hydrogen atoms
were placed in geometrically calculated positions and refined using a riding model.

Visualizations
Experimental Workflow for Crystal Structure
Determination
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Caption: Workflow for the determination of the crystal structure.
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As no specific signaling pathways involving 8-methoxy-3,4-dihydro-2H-1-benzopyran-3-
amine were identified in the literature, a corresponding diagram could not be generated.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUQO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem

Our mission is to be the trusted global source of
essential and advanced chemicals, empowering
scientists and researchers to drive progress in science

and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
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